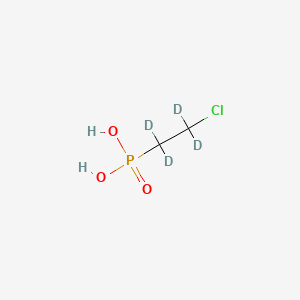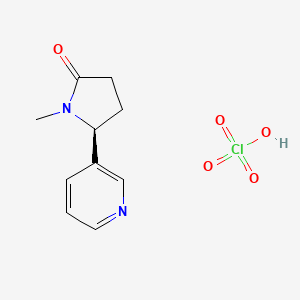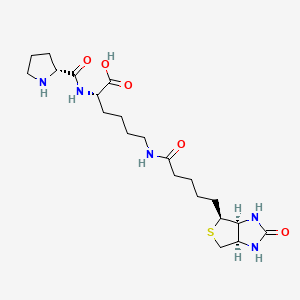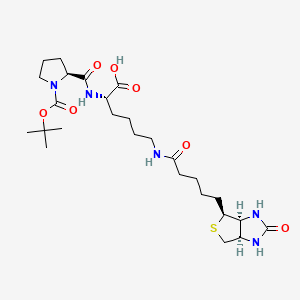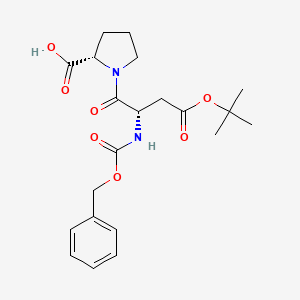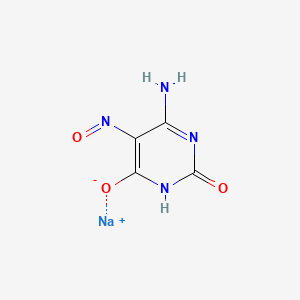
2-Bromoethyl Methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoethyl Methanethiosulfonate is a chemical compound with the molecular formula C3H7BrO2S2 and a molecular weight of 219.12 g/mol . It is known for its ability to react specifically and rapidly with thiols to form mixed disulfides . This compound is often used in biochemical research to probe the structures of various receptor channels, such as the acetylcholine receptor channel and the gamma-aminobutyric acid (GABA) receptor channel .
Mechanism of Action
Target of Action
It is categorized under gaba receptors, neurotransmission, and several neurological conditions such as alzheimer’s, depression, epilepsy, memory, learning and cognition, parkinson’s, schizophrenia, addiction, sleep, stress and anxiety, stroke, pain and inflammation . This suggests that 2-Bromoethyl Methanethiosulfonate may interact with these neurological pathways and conditions.
Mode of Action
Given its categorization, it is likely that it interacts with GABA receptors and other neurotransmission pathways
Biochemical Pathways
Given its categorization, it is likely involved in the pathways related to gaba receptors and neurotransmission . The downstream effects of these pathways could potentially impact various neurological conditions, as mentioned above.
Result of Action
Given its categorization, it is likely that its action could have effects related to various neurological conditions .
Biochemical Analysis
Biochemical Properties
2-Bromoethyl Methanethiosulfonate interacts with various enzymes, proteins, and other biomolecules. It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease . It is useful for mapping the pore-lining regions of the ryanodine receptor .
Cellular Effects
It has been found to affect the function of human equilibrative nucleoside transporter 1 . The membrane-permeable reagent MMTS enhanced [3H]NBMPR binding in a pH-dependent manner, but decreased [3H]2-chloroadenosine uptake .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with thiols to form mixed disulfides . This reaction is specific and rapid, suggesting that this compound may exert its effects at the molecular level through this mechanism .
Preparation Methods
The synthesis of 2-Bromoethyl Methanethiosulfonate typically involves the reaction of 2-bromoethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by distillation or recrystallization.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Bromoethyl Methanethiosulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are not commonly reported, the presence of sulfur atoms in the compound suggests potential reactivity under oxidative or reductive conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form methanesulfonic acid and 2-bromoethanol.
Common reagents used in these reactions include thiols, bases like triethylamine, and water. The major products formed from these reactions are mixed disulfides, methanesulfonic acid, and 2-bromoethanol .
Scientific Research Applications
2-Bromoethyl Methanethiosulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromoethyl Methanethiosulfonate can be compared with other thiol-reactive compounds, such as:
N-Ethylmaleimide (NEM): Like this compound, N-Ethylmaleimide reacts with thiol groups but forms a stable thioether bond instead of a disulfide bond.
Methanesulfonothioic Acid S-(2-Bromoethyl) Ester: This compound is structurally similar to this compound and also reacts with thiols to form mixed disulfides.
The uniqueness of this compound lies in its ability to form mixed disulfides rapidly and specifically, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
2-bromoethoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2S2/c1-8(5,7)6-3-2-4/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOSUDIYCZIKPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
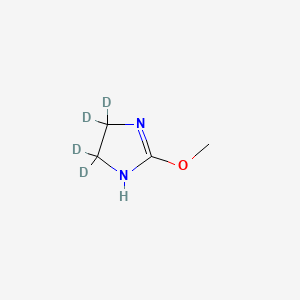
![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)
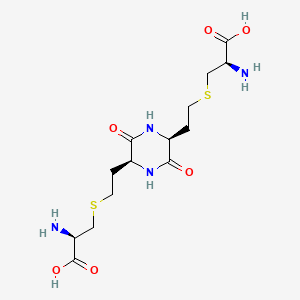
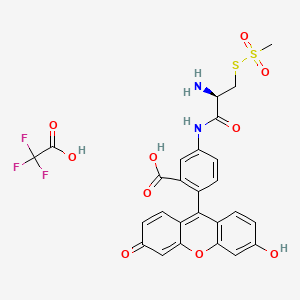
![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)
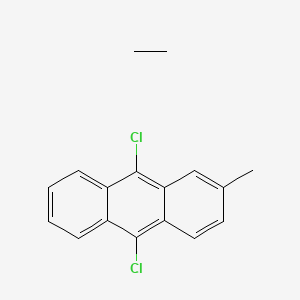
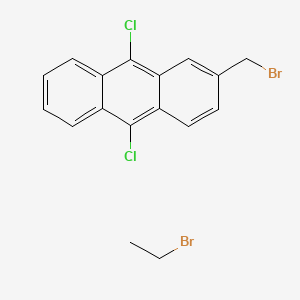
![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)
